molecular formula C13H15N3S B12891820 4-(1-Pyrrolidinyl)-1,3-dihydro-2H-1,5-benzodiazepine-2-thione CAS No. 69540-73-4

4-(1-Pyrrolidinyl)-1,3-dihydro-2H-1,5-benzodiazepine-2-thione

Cat. No.: B12891820
CAS No.: 69540-73-4
M. Wt: 245.35 g/mol
InChI Key: TZIIJYDOVXDETG-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by a diazepine ring fused with a benzene ring and a pyrrolidine moiety. The presence of sulfur in the thione form adds to its unique chemical properties. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione can be achieved through several synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach includes the Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to various biotargets due to the presence of heteroatoms in its structure, which allows for effective binding. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate biological activities through its interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione include other diazepine derivatives such as:

Uniqueness

What sets 4-(Pyrrolidin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione apart from similar compounds is its unique combination of a pyrrolidine moiety and a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

69540-73-4

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1,3-dihydro-1,5-benzodiazepine-2-thione

InChI

InChI=1S/C13H15N3S/c17-13-9-12(16-7-3-4-8-16)14-10-5-1-2-6-11(10)15-13/h1-2,5-6H,3-4,7-9H2,(H,15,17)

InChI Key

TZIIJYDOVXDETG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3NC(=S)C2

Origin of Product

United States

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